
INSULIN
Overview
Description
Insulin is a hormone that regulates the level of sugar (glucose) in the blood and is produced by the beta cells of the islets of Langerhans in the pancreas . It is secreted when the level of blood glucose rises, such as after a meal .
Synthesis Analysis
Insulin is synthesized in the pancreatic β-cells where it exists in a compact hexameric architecture although its biologically active form is monomeric . The majority of recombinant insulin therapeutics are produced from E. coli inclusion bodies . The critical aspects of downstream processing, starting from proinsulin recovery from inclusion bodies, inclusion body washing, inclusion body solubilization and oxidative sulfitolysis, cyanogen bromide cleavage, buffer exchange, purification by chromatography, pH precipitation and zinc crystallization methods, proinsulin refolding, enzymatic cleavage, and formulation, are explained in this review .Molecular Structure Analysis
Insulin is a peptide hormone known for chiefly regulating glucose level in blood among several other metabolic processes . Insulin remains the most effective drug for treating diabetes mellitus . Insulin is synthesized in the pancreatic β-cells where it exists in a compact hexameric architecture although its biologically active form is monomeric . The three-dimensional structure of the insulin molecule has been determined by single crystal x-ray analysis .Chemical Reactions Analysis
Insulin has been identified as one of the top 10 high-risk medicines worldwide . Errors are common—the first national audit of over 14,000 inpatients with diabetes in England and Wales published recently showed prescribing errors in 19.5% of cases . One comprehensive five-year study of adverse drug events in the United States found that 3% of medication errors related to insulin, but these errors were also twice as likely to cause harm as errors for other prescribed drugs .Physical And Chemical Properties Analysis
Biosynthetic human insulin was found to be chemically, physically, and immunologically equivalent to pancreatic human insulin and biologically equivalent to both pancreatic human insulin and purified pork insulin .Scientific Research Applications
Diabetes Management
Insulin is primarily used in the management of diabetes . It regulates plasma glucose levels and stimulates glucose storage in organs such as the liver, muscles, and adipose tissue . Over the years, insulin has evolved from poorly defined crude extracts of animal pancreas to recombinant human insulin and analogues that can be prescribed and administered with high accuracy and efficacy .
Wound Healing
Insulin has been found to aid in wound healing . It plays a crucial role in the healing process by regulating cellular intake of glucose, which is essential for the energy required in healing.
Parenteral Nutrition
In parenteral nutrition, insulin is used to control blood glucose levels . It helps in the metabolism of glucose, which is essential for the body’s energy needs.
Anti-Aging
Insulin has been studied for its potential anti-aging effects . It is believed to play a role in the regulation of lifespan and aging processes.
Body Building
Insulin is sometimes used in bodybuilding for its anabolic effects . It promotes the uptake of amino acids into muscle cells, stimulating protein synthesis and leading to muscle growth.
Cardioprotection in Acute Coronary Syndromes
Insulin has been used for cardioprotection in patients with acute coronary syndromes . It is believed to have protective effects on the heart muscle during periods of metabolic stress.
Cancer Treatment
Research has been conducted on the use of insulin in cancer treatment . Insulin can influence cell growth and proliferation, making it a potential therapeutic target in cancer treatment.
Organ Preservation
Insulin has been used in organ preservation . It is believed to protect organs from ischemic injury during transplantation.
Mechanism of Action
Target of Action
Insulin, a peptide hormone produced by beta cells of the pancreatic islets, primarily targets the liver, fat cells, and skeletal muscle . It binds to the insulin receptor, a heterotetrameric receptor on the cell membrane of the target cells . These insulin receptors are membrane glycoproteins composed of two separate insulin-binding (alpha-subunits) and two signal transduction (beta-subunits) domains .
Mode of Action
The binding of insulin to the receptor results in a conformational change of the alpha-subunits that enables adenosine triphosphate (ATP) binding to the beta-subunit’s intracellular domain . ATP binding leads to activation of a tyrosine kinase in the beta-subunit that autophosphorylates the receptor . The phosphorylated receptor in turn phosphorylates other protein substrates beginning with insulin receptor substrate (IRS) 1 and 2 . This interaction promotes glucose and amino acid uptake into muscle and adipose tissues .
Biochemical Pathways
The insulin signal is propagated through a phosphorylation network involving other intracellular substances . Insulin acts as a powerful regulator of metabolic function . It increases the uptake of glucose into fat and muscle cells and reduces the synthesis of glucose in the liver . This pathway is also influenced by fed versus fasting states, stress levels, and a variety of other hormones .
Pharmacokinetics
The pharmacokinetics of insulin comprise the absorption process, the distribution including binding to circulating insulin antibodies, if present, and to insulin receptors, and its ultimate degradation and excretion . The distribution and metabolism of absorbed insulin follow that of endogenous insulin . High glucose promotes insulin production while low glucose levels lead to lower production .
Result of Action
Insulin enhances glucose uptake and metabolism in the cells, thereby reducing blood sugar . It regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into cells of the liver, fat, and skeletal muscles . In these tissues, the absorbed glucose is converted into either glycogen, via glycogenesis, or fats (triglycerides), via lipogenesis .
Action Environment
The brain is an insulin-sensitive tissue . Insulin signaling plays a key role in different brain cell types . It modulates neuronal and glial function, resulting in changes in mood, cognition, and behavior . Dysfunction in brain insulin signaling underlies comorbidity of Type 2 Diabetes (T2D) and disorders such as depression and Alzheimer’s disease .
Safety and Hazards
Future Directions
Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting . Another evolving avenue in research is the addition of glucagon to mitigate the risk of hypoglycemia and allow more aggressive insulin dosing .
- "A century past the discovery of insulin: global progress and challenges for type 1 diabetes among children and adolescents in low-income and middle-income countries" .
- "The Centenary of the Discovery of Insulin: An Update on the Quest for Oral Delivery" .
- "Insulin gets an upgrade" .
- "Mapping the landscape of research on insulin resistance: a …" .
- "Trends in Insulin Prescribing for Patients With Diabetes During the …" .
properties
IUPAC Name |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)/t131-,132-,133-,134-,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESYZHRGYRDHS-ZYCCASTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O76S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154957 | |
| Record name | Insulin, neutral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5778 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12584-58-6 | |
| Record name | Insulin, neutral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Insulin exerts its effects by binding to the insulin receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].
ANone: Insulin is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.
ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of insulin, not its material properties.
ANone: Insulin itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.
A: Computational chemistry plays a crucial role in understanding insulin-receptor interactions and designing insulin analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of insulin and its analogs with the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.
ANone: The structure-activity relationship of insulin is complex and has been extensively studied. Modifications at various positions within the insulin molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.
ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including insulin. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.
A: While the provided papers primarily focus on the mechanism of action and effects of insulin, they do provide some insights into its pharmacokinetic (PK) properties. For example, insulin lispro, a rapid-acting insulin analog, exhibits faster absorption and a shorter duration of action compared to regular human insulin [, ]. This difference in PK profile allows for better postprandial glucose control.
ANone: Numerous studies have demonstrated the efficacy of insulin in both in vitro and in vivo settings.
- Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that insulin stimulates DNA synthesis and cell growth, effects that are enhanced by insulin sensitizers like pioglitazone [].
- Animal models: Research using Zucker obese (ZO) rats, a model of obesity and insulin resistance, has shown that chronic hyperinsulinemia impairs insulin signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between insulin resistance, mitochondrial dysfunction, and heart disease.
- Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with insulin glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].
ANone: Insulin resistance is a complex metabolic disorder characterized by impaired insulin action in target tissues. Several mechanisms contribute to insulin resistance, including:
- Impaired insulin signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt insulin signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
- Reduced insulin receptor expression: Chronic hyperinsulinemia can lead to downregulation of insulin receptors, further contributing to insulin resistance [].
ANone: While not extensively discussed in the provided papers, research on novel insulin delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:
ANone: Several biomarkers are being investigated to predict the efficacy of insulin therapy, monitor treatment response, and identify potential adverse effects. Some examples include:
- Autoantibodies: The presence of autoantibodies against insulin, insulin receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].
ANone: A variety of analytical methods are employed in insulin research, including:
- Radioimmunoassay (RIA): A highly sensitive technique used to quantify insulin levels in biological samples [, ].
- Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure insulin concentrations [, ].
- High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify insulin and its analogs [].
ANone: The provided research papers do not focus on the environmental impact of insulin.
ANone: The provided research papers do not focus on this aspect of insulin.
ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of insulin to guarantee its safety, efficacy, and consistency.
A: Insulin has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against insulin []. This immune response can impact the efficacy of insulin therapy. Research suggests that insulin analogs may have different immunogenic profiles compared to human insulin [].
ANone: Information on drug-transporter interactions is not provided in the research papers.
ANone: The research papers do not provide details on this aspect of insulin.
ANone: The research papers focus primarily on insulin and do not delve into alternative treatments for diabetes.
ANone: The research papers do not provide information on insulin recycling and waste management.
ANone: Insulin research benefits from a robust infrastructure and numerous resources, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





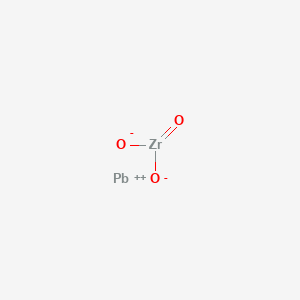
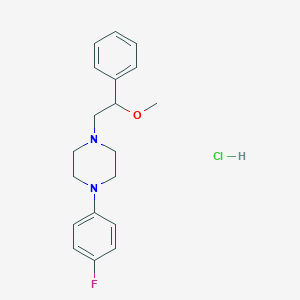
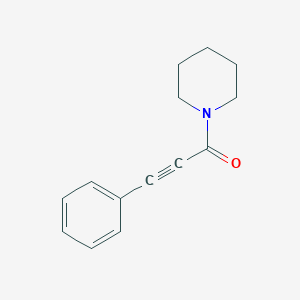
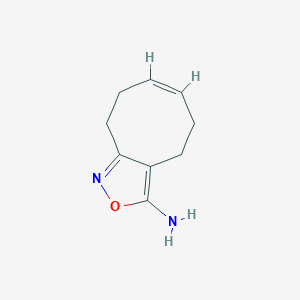

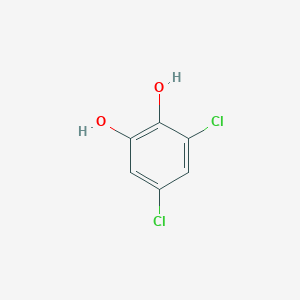

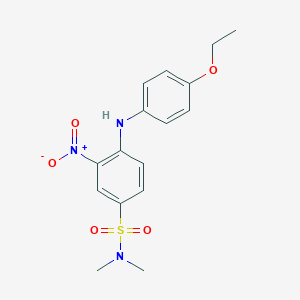


![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
